molecular formula C10H12OS B6253708 (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol CAS No. 1391273-83-8

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol

Cat. No.: B6253708
CAS No.: 1391273-83-8
M. Wt: 180.3
InChI Key:
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Description

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol is an organic compound belonging to the class of benzothiopyrans This compound is characterized by a benzene ring fused to a thiopyran ring, with a methanol group attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate alcohol under acidic conditions to form the benzothiopyran ring. The methanol group is then introduced through a subsequent reaction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: Similar structure but lacks the methanol group.

    2H-1-Benzopyran, 3,4-dihydro-: Contains an oxygen atom instead of sulfur in the ring.

    3,4-dihydro-2H-1,3-benzoxazines: Contains an oxygen and nitrogen in the ring structure.

Uniqueness

(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanol is unique due to the presence of the methanol group at the 8th position, which imparts distinct chemical properties and potential biological activities. This differentiates it from other benzothiopyran derivatives and related compounds.

Properties

CAS No.

1391273-83-8

Molecular Formula

C10H12OS

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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